6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Description
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a thiophene substituent at the 2-position.
Properties
Molecular Formula |
C9H6N2O3S |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
6-oxo-2-thiophen-3-yl-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S/c12-8-6(9(13)14)3-10-7(11-8)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
SEIAQCUURKMYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of thiophene-3-carboxaldehyde with urea and malonic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Information and Structure
- Basic Information : 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is also known by the CAS number 1018605-23-6 .
- Synonyms : Other names for this compound include 6-oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid, AKOS011298145, CS-0290331 and EN300-685167 .
- Related Compounds : Research on dihydropyrimidine derivatives reveals their synthesis and antimicrobial evaluation, indicating potential applications in medicinal chemistry .
Potential Applications
Given the limited direct information, the applications can be inferred from related compounds and the general characteristics of dihydropyrimidines:
- Pharmaceutical Research : Dihydropyrimidine derivatives have been evaluated for antimicrobial activities, suggesting that 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid could be a building block in synthesizing novel antimicrobial agents .
- Synthesis of Heterocyclic Compounds : As a carboxylic acid derivative of dihydropyrimidine, it can serve as an intermediate in synthesizing more complex heterocyclic compounds with potential biological activities .
- Material Science : Specialty materials like this are used in various research and development activities, potentially as a component in new materials or coatings .
Dihydropyrimidines as a Scaffold
Dihydropyrimidines and their derivatives are important scaffolds in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of dihydropyrimidine-5-carboxylic acid derivatives is highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their XO Inhibitory Activity
Key Findings from Research
Substituent Impact on XO Inhibition
- Phenyl vs. Heteroaryl Groups: Phenyl derivatives with electron-withdrawing groups (e.g., cyano, tetrazol-1-yl) exhibit nanomolar IC₅₀ values, surpassing allopurinol . The thiophen-3-yl group in the target compound may offer similar electronic effects but with added steric flexibility due to the sulfur atom .
- Alkoxy Chains : Alkoxy substituents at the 4-position (e.g., isopentyloxy) enhance hydrophobic interactions in XO’s subpocket, as demonstrated by Ki values < 0.005 μM .
- Tetrazole Moieties : Tetrazol-1-yl groups at the 3-position improve potency by forming hydrogen bonds with active-site residues, as shown in molecular docking studies .
In Vivo Efficacy
Limitations and Discontinuations
- Several analogs, including 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid , are marked as "discontinued" in commercial catalogs, suggesting challenges in synthesis or scalability .
Biological Activity
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring fused with a thiophene moiety, which contributes to its diverse pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is , with a molecular weight of 222.22 g/mol. Its structure allows for various chemical interactions that can influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H6N2O3S |
| Molecular Weight | 222.22 g/mol |
| IUPAC Name | 6-oxo-2-thiophen-3-yl-1H-pyrimidine-5-carboxylic acid |
| InChI | InChI=1S/C9H6N2O3S/c12-8-6(9(13)14)3-10-7(11-8)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12) |
| Canonical SMILES | C1=CSC=C1C2=NC=C(C(=O)N2)C(=O)O |
The biological activity of 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cellular function and survival.
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties in vitro. For example:
- A study demonstrated that derivatives of pyrimidine compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating varying degrees of potency .
| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |
|---|---|---|
| 6-Oxo Compound | Varies (specific data not provided) | Varies (specific data not provided) |
| Reference Compound (e.g., UK-1) | 31 ± 5 | 17 ± 2 |
Antioxidant Properties
The antioxidant activity of the compound has been assessed using various assays. Its ability to reduce oxidative stress suggests that it may play a role in preventing cellular damage associated with chronic diseases.
Case Studies
Several studies have investigated the biological activities of similar compounds within the same chemical class:
- Pyrimidine Derivatives : Research on pyrimidine derivatives has shown promising results in inhibiting lipoxygenase enzymes involved in inflammatory responses. For instance, certain derivatives displayed IC50 values comparable to known inhibitors .
- Comparative Studies : A comparative analysis revealed that modifications in the chemical structure significantly influenced the bioactivity of pyrimidine-based compounds, emphasizing the importance of specific functional groups in enhancing efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
